5-Bromo-6-fluoropyrazin-2-amine
描述
属性
分子式 |
C4H3BrFN3 |
|---|---|
分子量 |
191.99 g/mol |
IUPAC 名称 |
5-bromo-6-fluoropyrazin-2-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) |
InChI 键 |
CPERGCBWJMQKLV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)Br)F)N |
产品来源 |
United States |
准备方法
Bromination of 6-Fluoropyrazin-2-amine
A common approach is the bromination of 6-fluoropyrazin-2-amine using N-bromosuccinimide (NBS) under controlled temperature and solvent conditions.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoropyrazin-2-amine (1 equiv), N-bromosuccinimide (1 equiv), chloroform solvent, dark, 15 h | Bromination at the 5-position | ~22 | Low temperature and dark conditions prevent side reactions |
| 2 | Workup with NaOH and extraction with dichloromethane | Isolation of product | - | Purification by silica gel chromatography |
This method yields 5-bromo-6-fluoropyrazin-2-amine with moderate yield (~22%) due to competing side reactions and incomplete conversion.
Alternative Bromination in N,N-Dimethylformamide (DMF)
Another method uses N-bromosuccinimide in DMF at 5–20 °C, which improves yield and selectivity.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoropyrazin-2-amine (1 equiv), N-bromosuccinimide (1.1 equiv), DMF, 5–20 °C | Controlled bromination | Up to 60 | Better yield and cleaner reaction profile |
| 2 | Quenching with ice water, filtration, drying | Isolation of solid product | - | Product purity improved |
This method is more suitable for scale-up due to better control and higher yield.
Stepwise Synthesis via Aminopyridine Intermediates
A patented industrial route involves:
- Starting from 2-amino-6-picoline derivatives.
- Bromination using sodium bromide and sodium bromate in acetonitrile at low temperature.
- Followed by fluorination via improved Blaz-Schiemann reaction or fluoridation steps.
- Hydrogenation or reduction steps to convert nitro groups to amino groups if necessary.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-6-picoline, NaBr, NaBrO3, H2SO4, acetonitrile, 0–5 °C, 3 h | Bromination at 5-position | ~91 | High yield, mild conditions |
| 2 | Fluorination via diazonium salt intermediate | Introduction of fluorine at 6-position | Variable | Requires careful control of diazonium formation |
| 3 | Reduction with Raney Nickel under H2 pressure | Conversion of nitro to amino | ~90 | High selectivity and yield |
This route is advantageous for industrial scale due to mild conditions and high yields.
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 0–25 °C for bromination; 110–130 °C for some bromination steps | Lower temperatures favor selectivity; higher temps increase rate but risk side reactions |
| Solvent | Acetonitrile, DMF, Chloroform | Polar aprotic solvents improve bromination efficiency |
| Brominating Agent | N-Bromosuccinimide, NaBr/NaBrO3 | NBS is common for lab scale; NaBr/NaBrO3 preferred industrially |
| Reaction Time | 3–15 hours | Longer times increase conversion but may cause degradation |
| Workup | Extraction with dichloromethane or ethyl acetate; drying over Na2SO4 | Essential for purity and yield |
| Method | Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct bromination | 6-Fluoropyrazin-2-amine | NBS | Chloroform | Room temp, dark | 22 | Moderate yield, lab scale |
| Bromination in DMF | 6-Fluoropyrazin-2-amine | NBS | DMF | 5–20 °C | 60 | Improved yield, better for scale-up |
| Industrial route | 2-Amino-6-picoline | NaBr/NaBrO3 | Acetonitrile | 0–5 °C | 90+ | High yield, mild conditions |
- The direct bromination of 6-fluoropyrazin-2-amine with NBS is straightforward but limited by low yield and side reactions.
- Using DMF as solvent and controlling temperature improves bromination efficiency.
- Industrial methods favor bromination of aminopyridine precursors with sodium bromide/bromate systems under mild conditions, followed by fluorination and reduction steps.
- The Blaz-Schiemann reaction and diazonium salt intermediates are key for introducing fluorine atoms selectively.
- Hydrogenation with Raney nickel efficiently converts nitro groups to amino groups without affecting halogens.
- Purification is typically achieved by recrystallization or silica gel chromatography.
- Reaction optimization focuses on balancing temperature, reagent equivalents, and solvent choice to maximize yield and minimize impurities.
The preparation of this compound involves careful selection of bromination and fluorination methods, with industrial processes favoring mild, high-yield routes starting from aminopyridine derivatives. Laboratory-scale synthesis often uses N-bromosuccinimide bromination in organic solvents with moderate yields. Advances in reaction control and solvent choice have improved the efficiency and scalability of this important compound's synthesis.
化学反应分析
Types of Reactions
5-Bromo-6-fluoropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as amines, ethers, or alkyl groups .
科学研究应用
5-Bromo-6-fluoropyrazin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It serves as a precursor in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Bromo-6-fluoropyrazin-2-amine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Comparison with Similar Compounds
The following table compares 5-Bromo-6-fluoropyrazin-2-amine with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Key Observations:
Substituent Effects :
- Halogens : Bromine and fluorine in this compound likely increase electrophilicity compared to methyl or chloro analogs. Fluorine’s electronegativity enhances metabolic stability, a critical feature in drug design .
- Heterocycle Modifications : The thiazolo-pyrazine derivative () exhibits a fused ring system, significantly altering solubility and binding affinity compared to simpler pyrazines .
Reactivity :
- Chloro and bromo substituents facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while methyl groups may hinder such reactivity due to steric effects .
生物活性
5-Bromo-6-fluoropyrazin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of both bromine and fluorine substituents on a pyrazine ring. Its molecular formula is , which contributes to its unique reactivity and biological activity compared to other similar compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may interact with various biological targets, particularly enzymes involved in cancer pathways. Preliminary studies suggest that it could inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor progression and metastasis .
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through modulation of apoptosis-related proteins such as Bcl-2 and Bax. This suggests that this compound could also promote programmed cell death in malignant cells .
- Cell Cycle Regulation : The compound may affect cell cycle distribution, leading to an increase in the G0/G1 phase population while decreasing the S phase population, thereby inhibiting cancer cell proliferation .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant antiproliferative activity against K562 leukemia cells, with an IC50 value indicating effective cytotoxicity . The following table summarizes key findings related to antitumor activity:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | TBD | Induces apoptosis; affects cell cycle |
| Related Compound 1 | MDA-MB-231 | 1900 | FGFR inhibition; induces apoptosis |
| Related Compound 2 | 4T1 | TBD | Reduces migration/invasion; modulates MMP9 |
Case Studies
A case study involving a structurally similar compound revealed that treatment resulted in a significant decrease in migration and invasion abilities of breast cancer cells (4T1), suggesting that compounds like this compound may possess similar properties . The study indicated that the compound down-regulated matrix metalloproteinase (MMP9) expression while up-regulating tissue inhibitor of metalloproteinases (TIMP2), highlighting its potential in cancer therapy.
常见问题
Q. Optimization strategies :
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions (e.g., di-substitution) .
- Purification : Flash chromatography (SiO₂, PE/EA 20:1) or C18 column chromatography improves yield and purity .
- Microwave-assisted synthesis : Reduces reaction time and enhances regioselectivity for fluorination .
How can molecular docking simulations guide the design of this compound derivatives for enzyme inhibition?
Advanced
Molecular docking (e.g., AutoDock Vina) identifies binding poses and affinity scores for the compound with target enzymes. For example:
- Kinase inhibition : Docking into ATP-binding pockets of kinases (e.g., EGFR) reveals favorable interactions between the bromine atom and hydrophobic residues (e.g., Leu694).
- Optimization : Introducing methyl groups at position 3 (based on simulations) increases steric complementarity with enzyme active sites, improving IC₅₀ values .
Validation : Compare docking results with experimental IC₅₀ data from enzyme assays (e.g., fluorescence polarization) to refine computational models .
How does the halogen substitution pattern in this compound compare to analogs like 3-Bromo-5-chloro-6-methylpyrazin-2-amine in biological activity?
Advanced
A comparative analysis of halogenated pyrazinamines reveals:
| Compound | Substituents | Key Activity | Mechanism Insights |
|---|---|---|---|
| This compound | Br (C5), F (C6) | Moderate kinase inhibition | Fluorine enhances solubility |
| 3-Bromo-5-chloro-6-methylpyrazin-2-amine | Br (C3), Cl (C5), Me (C6) | Potent CYP450 inhibition | Methyl group stabilizes binding |
The dual halogenation in this compound balances electronic effects and steric demands, while chlorine in analogs increases electrophilicity but may reduce metabolic stability .
What experimental approaches resolve contradictions in reported solubility data for this compound?
Advanced
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Protonation state : The amine group’s pKa (~2.5) affects solubility at physiological pH. Use potentiometric titration to determine pH-dependent solubility profiles.
- Crystallinity : X-ray powder diffraction (XRPD) identifies polymorphic forms, where amorphous phases exhibit higher solubility than crystalline forms .
- Co-solvent systems : Ethanol/water mixtures (20–40% v/v) enhance solubility without destabilizing the compound .
How can structure-activity relationship (SAR) studies improve the bioactivity of this compound derivatives?
Advanced
SAR strategies include:
Halogen replacement : Substituting bromine with iodine increases van der Waals interactions in hydrophobic pockets (e.g., 5-Iodo-6-fluoropyrazin-2-amine shows 2x higher affinity for PARP1) .
Amino group modification : Converting the amine to a urea or sulfonamide group improves metabolic stability (e.g., t₁/₂ increased from 1.2 to 4.7 hours in microsomal assays) .
Ring expansion : Fusing a benzene ring to the pyrazine core (e.g., quinoxaline derivatives) enhances π-π stacking with aromatic residues in targets like HDACs .
Validation : High-throughput screening (HTS) in target-specific assays (e.g., FRET-based protease assays) prioritizes derivatives for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
